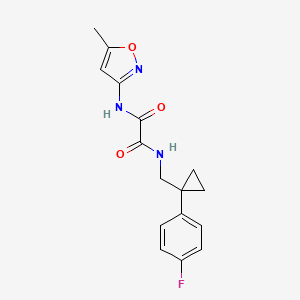

N1-((1-(4-fluorophenyl)cyclopropyl)methyl)-N2-(5-methylisoxazol-3-yl)oxalamide

Description

Properties

IUPAC Name |

N-[[1-(4-fluorophenyl)cyclopropyl]methyl]-N'-(5-methyl-1,2-oxazol-3-yl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16FN3O3/c1-10-8-13(20-23-10)19-15(22)14(21)18-9-16(6-7-16)11-2-4-12(17)5-3-11/h2-5,8H,6-7,9H2,1H3,(H,18,21)(H,19,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKAKBNWGICFXDV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NC(=O)C(=O)NCC2(CC2)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16FN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-((1-(4-fluorophenyl)cyclopropyl)methyl)-N2-(5-methylisoxazol-3-yl)oxalamide is a synthetic organic compound with a complex structure that has garnered interest in pharmacological research. This compound's unique features, such as the presence of a cyclopropyl group and an isoxazole moiety, suggest significant biological activity.

Chemical Structure and Properties

The molecular formula of N1-((1-(4-fluorophenyl)cyclopropyl)methyl)-N2-(5-methylisoxazol-3-yl)oxalamide is CHFNO. The compound features an oxalamide linkage, which is known for its potential to interact with various biological targets.

| Property | Value |

|---|---|

| Molecular Formula | CHFNO |

| Molecular Weight | 319.33 g/mol |

| Solubility | Soluble in DMSO |

| Melting Point | Not specified |

The biological activity of N1-((1-(4-fluorophenyl)cyclopropyl)methyl)-N2-(5-methylisoxazol-3-yl)oxalamide is primarily attributed to its ability to interact with specific enzymes and receptors within biological systems. The oxalamide functional group may facilitate binding to targets involved in various signaling pathways, potentially modulating their activity.

Pharmacological Studies

Recent studies have indicated that compounds with similar structural features exhibit a range of biological activities, including:

- Antitumor Activity : Some oxalamide derivatives have demonstrated cytotoxic effects against cancer cell lines.

- Anti-inflammatory Properties : Compounds similar to this oxalamide have shown potential in reducing inflammation in preclinical models.

- Neuroprotective Effects : There is evidence suggesting that certain derivatives can protect neuronal cells from oxidative stress.

Case Study 1: Antitumor Activity

A study published in the Journal of Medicinal Chemistry highlighted the synthesis and evaluation of oxalamide derivatives against various cancer cell lines. The results indicated that compounds with a cyclopropyl group exhibited enhanced cytotoxicity compared to their counterparts without this feature. The study concluded that the unique structural attributes of these compounds could be leveraged for developing new anticancer agents.

Case Study 2: Anti-inflammatory Effects

Research published in Pharmacology Reports investigated the anti-inflammatory properties of similar oxalamide compounds. The study found that these compounds significantly reduced pro-inflammatory cytokine levels in vitro, suggesting their potential as therapeutic agents for inflammatory diseases.

Comparative Analysis with Similar Compounds

To understand the uniqueness of N1-((1-(4-fluorophenyl)cyclopropyl)methyl)-N2-(5-methylisoxazol-3-yl)oxalamide, it is essential to compare it with related compounds:

| Compound Name | Biological Activity |

|---|---|

| N1-(2-chlorobenzyl)-N2-(cyclopropylmethyl)oxalamide | Moderate anti-tumor activity |

| N1-(4-fluorobenzyl)-N2-(cyclopropylmethyl)oxalamide | Anti-inflammatory properties |

| N1-(2-chlorobenzyl)-N2-(phenylmethyl)oxalamide | Weak neuroprotective effects |

Comparison with Similar Compounds

Table 1: Key Structural Features and Properties of Selected Oxalamide Derivatives

*Calculated based on molecular formula.

Key Observations:

- Substituent Effects on Lipophilicity: The 4-fluorophenyl group in the target compound likely increases lipophilicity compared to the 4-chlorophenyl group in compound 14 (), which may improve membrane permeability .

- Steric and Conformational Features: The cyclopropane ring in the target compound introduces rigidity, contrasting with the flexible pyrrolidinyl or phenethyl groups in other analogs (). This rigidity may reduce off-target interactions .

Pharmacological Implications

- Antiviral Potential: Compounds in (e.g., 13–15) demonstrate oxalamides’ role as HIV entry inhibitors. The target compound’s 4-fluorophenyl group may enhance binding to viral envelope proteins compared to chlorophenyl analogs .

- Metabolic Stability: Fluorine atoms (target compound) and hydroxymethyl groups (compound 14, ) may reduce cytochrome P450-mediated metabolism, extending half-life .

- Solubility vs. Permeability Trade-offs: Hydrophilic groups (e.g., hydroxyl in compound 14, ) improve solubility but may reduce blood-brain barrier penetration, whereas lipophilic substituents (e.g., cyclopropane in the target compound) favor membrane diffusion .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.